molecular formula C19H17ClN4OS B3951695 2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide

2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B3951695
M. Wt: 384.9 g/mol
InChI Key: SRNPUQDQAIGBFQ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazole with 4-chlorobenzoyl chloride under appropriate conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and triazole-containing molecules. Compared to these, 2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Some similar compounds are:

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-3-12-26-19-23-22-17(24(19)2)13-8-10-14(11-9-13)21-18(25)15-6-4-5-7-16(15)20/h3-11H,1,12H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNPUQDQAIGBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 3
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
Reactant of Route 6
2-chloro-N-[4-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide

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